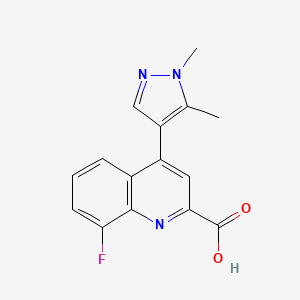
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride, also known as MPPAD, is a synthetic compound that has found a wide range of applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its potential to be used as a drug. MPPAD is an important compound for researchers to understand due to its potential to be used in a variety of applications.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride is not fully understood, but it is believed to be related to its ability to interact with muscarinic acetylcholine receptors. It is believed to bind to these receptors and activate them, leading to a variety of physiological effects. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be a potent agonist at the muscarinic acetylcholine receptor, which can lead to a variety of physiological effects. These effects include increased heart rate, increased respiration rate, increased blood pressure, and increased sweating. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride has several advantages for use in laboratory experiments. It is a potent agonist at the muscarinic acetylcholine receptor and has been found to be a potent inhibitor of the enzyme acetylcholinesterase. Additionally, it is relatively easy to synthesize and is relatively stable, making it a good choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not approved for use in humans, so it is not suitable for use in clinical trials. Additionally, it can be toxic if used in high doses, so it must be used with caution in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential to be used as a drug. Additionally, further research could be done on its potential to be used as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be done on its potential to be used as a modulator of the muscarinic acetylcholine receptor. Finally, further studies could be done on its potential to be used in laboratory experiments.
Méthodes De Synthèse
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride is synthesized using a two-step process. In the first step, 2-methoxyphenylpiperidine is synthesized by reacting 2-methoxyphenylmagnesium bromide with piperidine in the presence of a strong base. In the second step, the 2-methoxyphenylpiperidine is reacted with hydrogen chloride in the presence of a strong acid to form this compound.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)piperidin-4-amine dihydrochloride has been studied for its ability to act as a modulator of the muscarinic acetylcholine receptor. It has been found to be a potent agonist at this receptor and as such, has been studied for its potential to be used as a drug. Additionally, this compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUGDFUZIHJVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)

![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)

![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)


![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

